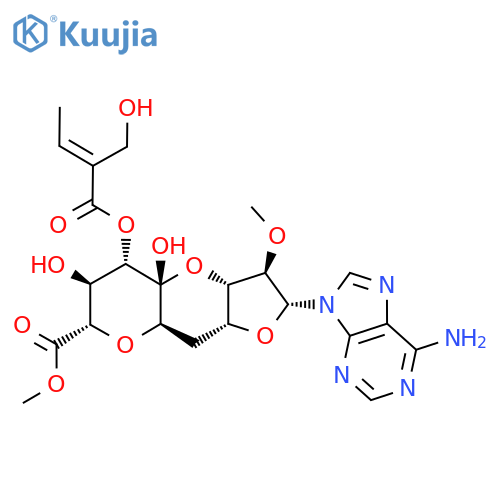Cas no 55353-31-6 (Herbicidin A)

Herbicidin A structure
商品名:Herbicidin A
Herbicidin A 化学的及び物理的性質
名前と識別子
-
- 9-{6,10-anhydro-5-deoxy-8-O-[(2E)-2-(hydroxymethyl)but-2-enoyl]-11-methyl-2-O-methyl-beta-D-arabino-alpha-L-ido-undec-7-ulopyranosefuranosyluronosyl}-9H-purin-6-amine
- 9-{6,10-anhydro-5-deoxy-8-O-[(2E)-2-(hydroxymethyl)but-2-enoyl]-11-methyl-2-O-methyl-beta-D-arabino-alpha-L-ido-undec-7-ulopy
- Herbicidin-A
- Herbicidin A
- methyl (2R,3R,3aS,4aR,5S,6S,7S,8aR,9aR)-2-
- 55353-31-6
- (11R)-11-C-(6-Amino-9H-purin-9-yl)-2,6
- DTXSID801317929
- CS-0086467
- methyl (1R,3S,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-13-[(E)-2-(hydroxymethyl)but-2-enoyl]oxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate
- CHEMBL3109448
- HY-124438
- AKOS040755042
- methyl (2R,3R,3aS,4aR,5S,6S,7S,8aR,9aR)-2-(6-aminopurin-9-yl)-4a,6-dihydroxy-5-[(E)-2-(hydroxymethyl)but-2-enoyl]oxy-3-methoxy-3,3a,5,6,7,8a,9,9a-octahydro-2H-furo[[?]]pyrano[[?]]pyran-7-carboxylate
- alpha-L-ido-D-lyxo-5-Undeculo-5,9-pyranosonic acid, 11-C-(6-amino-9H-purin-9-yl)-2,6:8,11-dianhydro-7-deoxy-10-O-methyl-, methyl ester, 4-(2-(hydroxymethyl)-2-butenoate), (4(E),11R)-
- methyl (1R,3S,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-13-((E)-2-(hydroxymethyl)but-2-enoyl)oxy-4-methoxy-2,6,10-trioxatricyclo(7.4.0.03,7)tridecane-11-carboxylate
- Methyl (1S,3R,4S,5R,7R,9R,11S,12S,13S)-5-(6-amino-9H-purin-9-yl)-1,12-dihydroxy-13-(((2E)-2-(hydroxymethyl)but-2-enoyl)oxy)-4-methoxy-2,6,10-trioxatricyclo(7.4.0.0,)tridecane-11-carboxylic acid
- Methyl (1S,3R,4S,5R,7R,9R,11S,12S,13S)-5-(6-amino-9H-purin-9-yl)-1,12-dihydroxy-13-{[(2E)-2-(hydroxymethyl)but-2-enoyl]oxy}-4-methoxy-2,6,10-trioxatricyclo[7.4.0.0,]tridecane-11-carboxylic acid
- DA-64116
-
- インチ: 1S/C23H29N5O11/c1-4-9(6-29)21(31)38-17-13(30)15(22(32)35-3)37-11-5-10-14(39-23(11,17)33)16(34-2)20(36-10)28-8-27-12-18(24)25-7-26-19(12)28/h4,7-8,10-11,13-17,20,29-30,33H,5-6H2,1-3H3,(H2,24,25,26)/b9-4+/t10-,11-,13-,14+,15+,16-,17+,20-,23-/m1/s1
- InChIKey: LOWKANMKNQBRPJ-MRAUHCMASA-N
- ほほえんだ: O1[C@]2([C@H]([C@@H]([C@@H](C(=O)OC)O[C@@H]2C[C@@H]2[C@H]1[C@H]([C@H](N1C=NC3C(N)=NC=NC1=3)O2)OC)O)OC(/C(=C/C)/CO)=O)O
計算された属性
- せいみつぶんしりょう: 551.18635676 g/mol
- どういたいしつりょう: 551.18635676 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 15
- 重原子数: 39
- 回転可能化学結合数: 8
- 複雑さ: 973
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 220
- ぶんしりょう: 551.5
じっけんとくせい
- 密度みつど: 1.8±0.1 g/cm3
- ふってん: 826.5±75.0 °C at 760 mmHg
- フラッシュポイント: 453.6±37.1 °C
- じょうきあつ: 0.0±3.2 mmHg at 25°C
Herbicidin A セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Herbicidin A 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H288905-1mg |
Herbicidin A |
55353-31-6 | 1mg |
$999.00 | 2023-05-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21834-1mg |
Herbicidin A |
55353-31-6 | 98% | 1mg |
¥2925.00 | 2023-09-09 | |
| BioAustralis | BIA-H1567-5 mg |
Herbicidin A |
55353-31-6 | >95% by HPLC | 5mg |
$1,015.00 | 2023-07-10 | |
| BioAustralis | BIA-H1567-1mg |
Herbicidin A |
55353-31-6 | >95% by HPLC | 1mg |
$315.00 | 2024-07-19 | |
| BioAustralis | BIA-H1567-5mg |
Herbicidin A |
55353-31-6 | >95% by HPLC | 5mg |
$1105.00 | 2024-07-19 | |
| A2B Chem LLC | AG33080-5mg |
(11R)-11-C-(6-Amino-9H-purin-9-yl)-2,6 |
55353-31-6 | ≥95% | 5mg |
$878.00 | 2024-04-19 | |
| 1PlusChem | 1P00DL3S-1mg |
(11R)-11-C-(6-Amino-9H-purin-9-yl)-2,6 |
55353-31-6 | ≥95% | 1mg |
$346.00 | 2024-04-29 | |
| TRC | H288905-2.5mg |
Herbicidin A |
55353-31-6 | 2.5mg |
$1992.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-397308-1 mg |
Herbicidin A, |
55353-31-6 | 1mg |
¥2,219.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-397308-1mg |
Herbicidin A, |
55353-31-6 | 1mg |
¥2219.00 | 2023-09-05 |
Herbicidin A 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
55353-31-6 (Herbicidin A) 関連製品
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
